molecular formula C44H47ClN6O5S2 B12951816 (R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide

(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide

Cat. No.: B12951816
M. Wt: 839.5 g/mol
InChI Key: UVQCJBDKXLDBCG-FZNHDDJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:

    Formation of the biphenyl core: This step involves the coupling of chlorinated biphenyl derivatives under specific conditions.

    Introduction of the pyrazinoquinoline moiety: This step may involve cyclization reactions to form the hexahydro-1H-pyrazino[1,2-a]quinoline ring system.

    Functional group modifications: Various functional groups such as sulfonyl, nitro, and amino groups are introduced through selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide analogs: Compounds with similar structures but different functional groups.

    Other pyrazinoquinoline derivatives: Compounds with the pyrazinoquinoline core but different substituents.

Uniqueness

The uniqueness of ®-3-((4’-Chloro-[1,1’-biphenyl]-2-yl)methyl)-N-((4-((®-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide lies in its specific combination of functional groups and its potential applications in various fields. The compound’s structure allows for diverse chemical modifications, making it a versatile tool for research and development.

Properties

Molecular Formula

C44H47ClN6O5S2

Molecular Weight

839.5 g/mol

IUPAC Name

(4aR)-3-[[2-(4-chlorophenyl)phenyl]methyl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoline-8-carboxamide

InChI

InChI=1S/C44H47ClN6O5S2/c1-48(2)23-22-36(30-57-38-9-4-3-5-10-38)46-41-20-19-39(27-43(41)51(53)54)58(55,56)47-44(52)33-15-21-42-32(26-33)14-18-37-29-49(24-25-50(37)42)28-34-8-6-7-11-40(34)31-12-16-35(45)17-13-31/h3-13,15-17,19-21,26-27,36-37,46H,14,18,22-25,28-30H2,1-2H3,(H,47,52)/t36-,37-/m1/s1

InChI Key

UVQCJBDKXLDBCG-FZNHDDJXSA-N

Isomeric SMILES

CN(C)CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC4=C(C=C3)N5CCN(C[C@H]5CC4)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-]

Canonical SMILES

CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC4=C(C=C3)N5CCN(CC5CC4)CC6=CC=CC=C6C7=CC=C(C=C7)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.